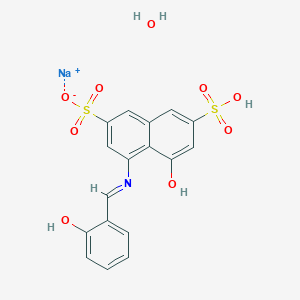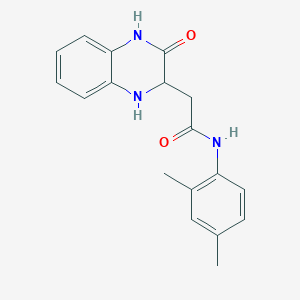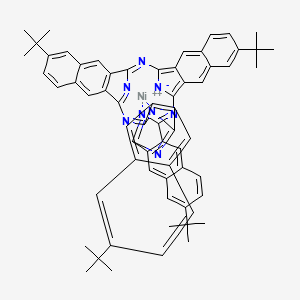
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is a complex nickel compound with a highly intricate structure. This compound is notable for its extensive cyclic framework and multiple tert-butyl groups, which contribute to its stability and unique chemical properties.
准备方法
The synthesis of Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine involves multiple steps, including the formation of the macrocyclic ligand and its subsequent complexation with nickel ions. The reaction conditions typically require high temperatures and inert atmospheres to prevent oxidation and ensure the purity of the final product .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) or nickel(IV) species.
Reduction: It can be reduced to lower oxidation states of nickel, often using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials with specific electronic and magnetic properties.
作用机制
The mechanism by which Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The pathways involved often include redox reactions and coordination chemistry .
相似化合物的比较
Compared to other nickel complexes, Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is unique due to its extensive cyclic structure and multiple tert-butyl groups. Similar compounds include:
Nickel(II) phthalocyanine: Known for its use in dye-sensitized solar cells.
Nickel(II) porphyrin: Used in catalysis and as a model for biological systems.
Nickel(II) salen: Employed in asymmetric synthesis and polymerization reactions.
This compound’s distinct structure and properties make it a valuable tool in various fields of research and industry.
属性
分子式 |
C64H56N8Ni |
|---|---|
分子量 |
995.9 g/mol |
IUPAC 名称 |
nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
InChI |
InChI=1S/C64H56N8.Ni/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2 |
InChI 键 |
MIKHBOHOMPHOAH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
规范 SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


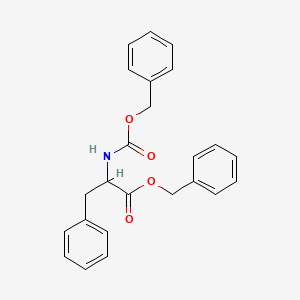
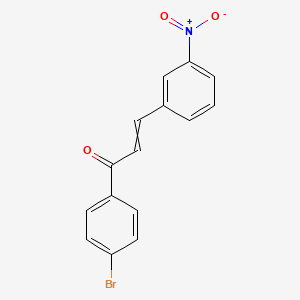
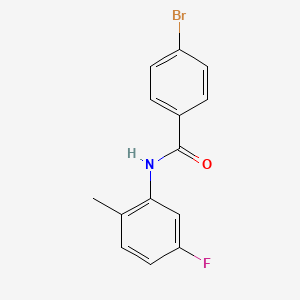
![1-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638420.png)
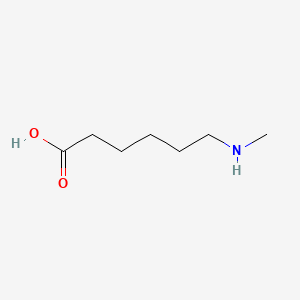
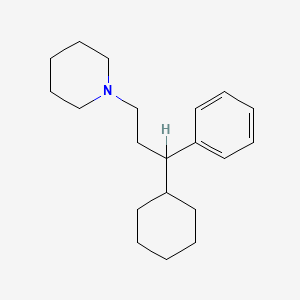
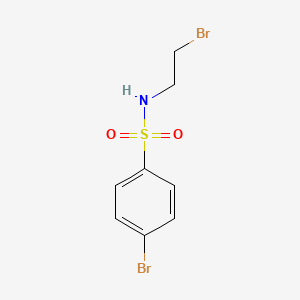
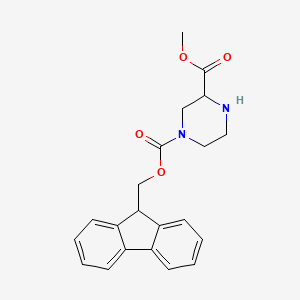

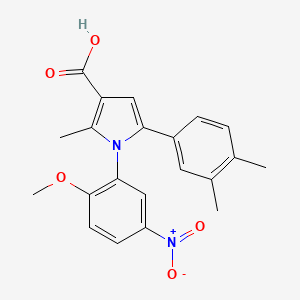
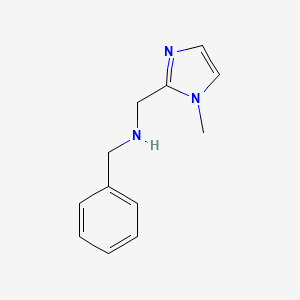
![Benzo[b]thiophen-2-ylmethyl-isopropyl-amine](/img/structure/B1638463.png)
